2-(4-ethoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide
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Description
2-(4-ethoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H19F3N4O3 and its molecular weight is 372.348. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis Applications
Compounds similar in structure have been used in radiosynthesis for studying metabolism and mode of action in herbicides and safeners. For example, a study by Latli and Casida (1995) discussed the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener, highlighting the importance of high specific activity compounds in understanding their biological impact (Latli & Casida, 1995).
Structural Orientation Studies
Another research area is the investigation of the spatial orientation of amide derivatives and their impact on anion coordination. Kalita and Baruah (2010) explored how the structural configuration of amide compounds affects their self-assembly and interactions with other molecules, which can have implications for designing more effective compounds (Kalita & Baruah, 2010).
Enzyme Inhibition for Therapeutic Applications
Compounds with similar structural features have been evaluated for their potential as enzyme inhibitors, which can lead to therapeutic applications. For instance, Saxena et al. (2009) synthesized derivatives of an amide compound and assessed their inhibitory activity against protein tyrosine phosphatase 1B, demonstrating the compound's potential in antidiabetic applications (Saxena et al., 2009).
Coordination Complexes and Antioxidant Activity
Research on coordination complexes constructed from pyrazole-acetamide derivatives by Chkirate et al. (2019) revealed insights into the self-assembly process influenced by hydrogen bonding and evaluated the antioxidant activity of these complexes, showcasing the diverse applications of such compounds in chemistry and biology (Chkirate et al., 2019).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O3/c1-3-26-12-6-4-11(5-7-12)10-13(24)20-8-9-23-15(25)22(2)14(21-23)16(17,18)19/h4-7H,3,8-10H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYCEDGMAWBSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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